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molecular formula C13H16FN3O B042002 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 58012-16-1

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B042002
M. Wt: 249.28 g/mol
InChI Key: BEEPXSBZGLKIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189850B2

Procedure details

To a solution of 81 g 8-benzyl-1-(4-fluoro-phenyl)-1,3,8-triaza-spiro[4.5]dec-2-en-4-one in 960 ml methanol and 24 ml acetic acid were added 21.2 g 10% Pd on charcoal and stirred for 16 h under a hydrogen atmosphere at ambient temperature. The reaction mixture was filtered, concentrated, diluted with 100 ml water, made alkaline with sat NaHCO3 solution and extracted with dichloromethane. The combined organic extracts were washed with brine, dried over Na2SO4, filtered and evaporated. The residue, 23 g crude product, was crystallised from AcOEt: 6.6 g 1-(4-fluoro-phenyl)-1,3,8-triaza-spiro[4.5]decan-4-one as colorless crystals: MS (ISP): 250.2 MH+.
Name
8-benzyl-1-(4-fluoro-phenyl)-1,3,8-triaza-spiro[4.5]dec-2-en-4-one
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:25][CH2:24][C:11]2([N:15]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[CH:14]=[N:13][C:12]2=[O:23])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.C(O)(=O)C.[Pd]>[F:22][C:19]1[CH:20]=[CH:21][C:16]([N:15]2[C:11]3([CH2:10][CH2:9][NH:8][CH2:25][CH2:24]3)[C:12](=[O:23])[NH:13][CH2:14]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
8-benzyl-1-(4-fluoro-phenyl)-1,3,8-triaza-spiro[4.5]dec-2-en-4-one
Quantity
81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(C(N=CN2C2=CC=C(C=C2)F)=O)CC1
Name
Quantity
960 mL
Type
solvent
Smiles
CO
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
21.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h under a hydrogen atmosphere at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with 100 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue, 23 g crude product, was crystallised from AcOEt

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC1=CC=C(C=C1)N1CNC(C12CCNCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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